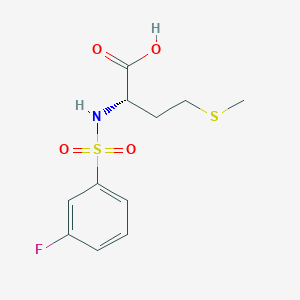![molecular formula C25H31N7OS B12392862 N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK3735967 is a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This compound contains a planar dicyanopyridine core that specifically embeds into DNMT1-bound hemimethylated CpG dinucleotides. It has three binding sites, one of which can bind to histone H4 lysine 20 trimethylated (H4K20me3) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GSK3735967 involves the construction of the dicyanopyridine core, followed by the introduction of various substituents at specific positions on the pyridine ring. The synthetic route typically includes:
- Formation of the dicyanopyridine core through a series of condensation reactions.
- Introduction of substituents at the C2 and C6 positions of the pyridine ring using appropriate reagents and catalysts.
- Purification of the final product through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of GSK3735967 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of large-scale purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: GSK3735967 primarily undergoes:
Substitution Reactions: Introduction of various substituents on the pyridine ring.
Condensation Reactions: Formation of the dicyanopyridine core.
Common Reagents and Conditions:
Reagents: Cyanide sources, pyridine derivatives, and various catalysts.
Conditions: Controlled temperature and pH, use of inert atmosphere to prevent oxidation.
Major Products:
- The major product formed is the dicyanopyridine core with specific substituents at the C2 and C6 positions, resulting in the final compound GSK3735967.
Wissenschaftliche Forschungsanwendungen
GSK3735967 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DNMT1 and its effects on DNA methylation.
Biology: Investigated for its role in modulating epigenetic marks and gene expression.
Medicine: Explored as a potential therapeutic agent for cancers such as acute myeloid leukemia, where aberrant DNA methylation plays a role in disease progression.
Industry: Utilized in the development of epigenetic drugs and as a reference compound in drug discovery programs
Wirkmechanismus
GSK3735967 exerts its effects by selectively inhibiting DNMT1. The compound intercalates into the hemimethylated DNA between two CpG base pairs through the DNA minor groove. This intercalation results in the displacement of the DNMT1 active-site loop, thereby inhibiting its activity. Additionally, GSK3735967 introduces two new binding sites, where it interacts with and stabilizes the displaced DNMT1 active-site loop and occupies an open aromatic cage where trimethylated histone H4 lysine 20 is expected to bind .
Vergleich Mit ähnlichen Verbindungen
GSK3543105A: Another DNMT1-selective inhibitor with a similar dicyanopyridine core.
GSK3735968: A compound with slight variations in the substituents on the pyridine ring.
Uniqueness of GSK3735967:
- GSK3735967 has a unique binding profile with three distinct binding sites, including one that interacts with histone H4 lysine 20 trimethylated.
- It exhibits high selectivity and potency as a DNMT1 inhibitor, making it a valuable tool in epigenetic research and drug discovery .
Eigenschaften
Molekularformel |
C25H31N7OS |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
2-amino-N-[[4-[[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanylmethyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C25H31N7OS/c1-3-20-21(13-26)24(32-10-4-9-31(2)11-12-32)30-25(22(20)14-27)34-17-19-7-5-18(6-8-19)16-29-23(33)15-28/h5-8H,3-4,9-12,15-17,28H2,1-2H3,(H,29,33) |
InChI-Schlüssel |
QPLFMVVUDGWTPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=C1C#N)SCC2=CC=C(C=C2)CNC(=O)CN)N3CCCN(CC3)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


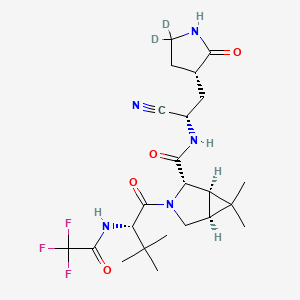
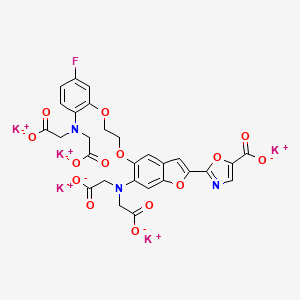
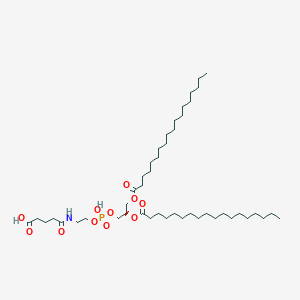
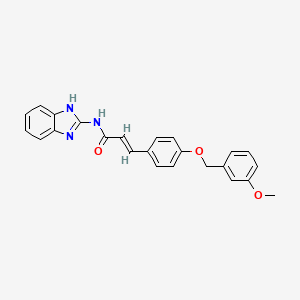
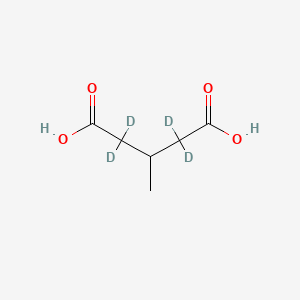
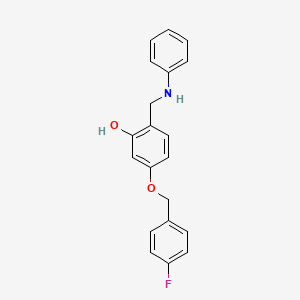
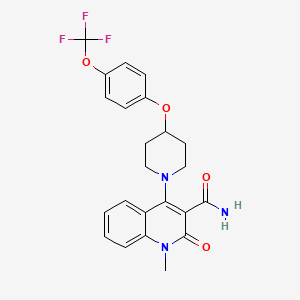
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
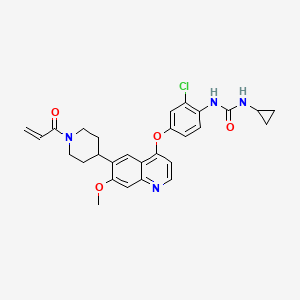
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
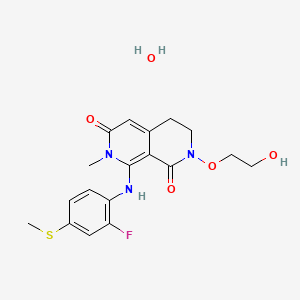
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
